molecular formula C5H3FN2O4S B2541992 4-Nitropyridine-2-sulfonyl fluoride CAS No. 2090446-25-4

4-Nitropyridine-2-sulfonyl fluoride

Cat. No. B2541992
CAS RN: 2090446-25-4
M. Wt: 206.15
InChI Key: JJXBFFICVHJOOL-UHFFFAOYSA-N
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Description

4-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2090446-25-4 . It has a molecular weight of 206.15 . It is usually in the form of a powder .


Physical And Chemical Properties Analysis

4-Nitropyridine-2-sulfonyl fluoride is a powder . It has a molecular weight of 206.15 . It is typically stored at -10 degrees Celsius .

Scientific Research Applications

Synthesis of Fluoropyridines

Kuduk, Dipardo, and Bock (2005) developed an efficient method for synthesizing fluoropyridines via fluorodenitration, which can be applied to 2- or 4-nitro-substituted pyridines. This method uses tetrabutylammonium fluoride (TBAF) under mild conditions and is generalizable for nitropyridines with different substitutions, indicating a potential role of 4-nitropyridine-2-sulfonyl fluoride in this context (Kuduk, Dipardo, & Bock, 2005).

Precursor for PET Tracer Synthesis

Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, specifically for positron emission tomography (PET) tracer synthesis. This highlights the potential application of 4-nitropyridine-2-sulfonyl fluoride in advanced imaging techniques (Gebhardt & Saluz, 2012).

Antibacterial Activity

Sadlowski et al. (2018) discovered that aromatic sulfonyl fluorides with a nitro group, like 4-nitropyridine-2-sulfonyl fluoride, have significant antibacterial activity against drug-resistant pathogens, including MRSA and multidrug-resistant Acinetobacter baumannii. This suggests its potential use in developing new antibiotics (Sadlowski et al., 2018).

Development of Synthetic Methods

Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. This points towards the utility of 4-nitropyridine-2-sulfonyl fluoride in various synthetic applications (Xu et al., 2019).

Carbonic Anhydrase Inhibitors

Supuran, Ilies, and Scozzafava (1998) investigated benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes, using compounds that could potentially involve 4-nitropyridine-2-sulfonyl fluoride. This indicates its possible role in the synthesis of inhibitors for medical applications (Supuran, Ilies, & Scozzafava, 1998).

Safety and Hazards

4-Nitropyridine-2-sulfonyl fluoride is classified under GHS05, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

The compound can be involved in the synthesis of fluorinated pyridines , which are important synthetic intermediates for new pesticides and medicines.

properties

IUPAC Name

4-nitropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBFFICVHJOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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